4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
(S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, making it a significant molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic acids: These include picolinic acid, nicotinic acid, and isonicotinic acid, which have similar structural features but differ in their functional groups and positions.
Imidazole derivatives: Compounds like histidine and benzimidazole share the imidazole ring structure but have different biological activities and applications.
Uniqueness
(S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID is unique due to its fused ring system and specific stereochemistry, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1246549-83-6 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)7-5(10-4-11-7)3-6(12-9)8(13)14/h4,6,12H,3H2,1-2H3,(H,10,11)(H,13,14) |
InChI Key |
GEIVMXAPNPSLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CC(N1)C(=O)O)NC=N2)C |
Origin of Product |
United States |
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